Role as an Intermediate in T790M-Mutant EGFR Inhibitor Synthesis vs. Unsubstituted Isoquinolines
The compound is explicitly used as a reactant in the synthesis of a series of N-phenylacrylamide-linked tetrahydroisoquinolin-EGFR inhibitors claimed in US10300058B2 and WO2015158310A1 [1]. The patent describes the preparation of compounds (e.g., Compound 11 in BindingDB) that incorporate the 2-acetyl-8-hydroxy-1,2,3,4-tetrahydroisoquinoline moiety as a core scaffold [2]. In contrast, unsubstituted isoquinoline or tetrahydroisoquinoline (CAS 91-21-4) cannot undergo the same N-arylation and subsequent functionalization to yield an active inhibitor. The patent explicitly highlights the necessity of the hydroxyl group for further derivatization to achieve potent EGFR inhibition, particularly against the T790M mutant [1].
| Evidence Dimension | Synthetic utility for generating T790M-active EGFR inhibitors |
|---|---|
| Target Compound Data | Essential precursor; yields active inhibitor series. |
| Comparator Or Baseline | Unsubstituted tetrahydroisoquinoline (CAS 91-21-4) |
| Quantified Difference | Not quantifiable (binary outcome: active vs. inactive final compounds). |
| Conditions | Multi-step organic synthesis as described in patent preparation examples. |
Why This Matters
Procurement of the specific compound is mandatory for reproducing the patented synthesis of third-generation EGFR inhibitors; generic isoquinolines will not yield the active pharmaceutical ingredient.
- [1] Xuanzhu Pharma Co., Ltd. (2015). Tyrosine kinase inhibitor and uses thereof. PCT Publication No. WO2015158310A1. View Source
- [2] BindingDB. (2020). BDBM391734: US10300058, Compound 11. View Source
